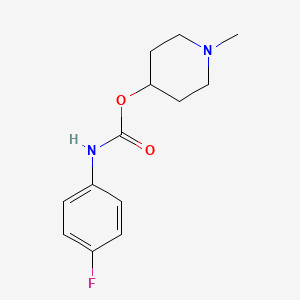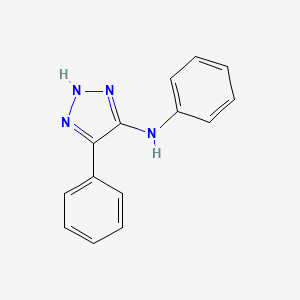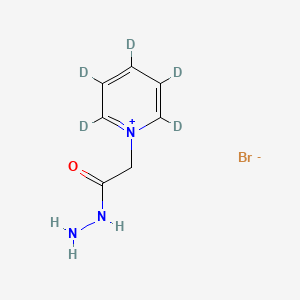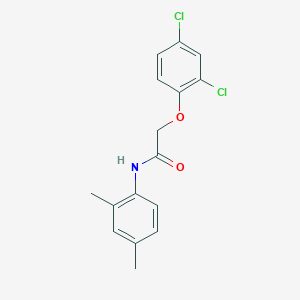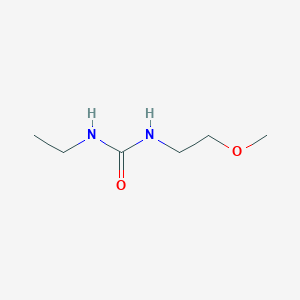
Androsterone-d4 glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androsterone-d4 glucuronide: is a deuterated form of androsterone glucuronide, a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT). It is often used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of androsterone-d4 glucuronide typically involves the deuteration of androsterone followed by glucuronidation. The deuteration process replaces hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The glucuronidation step involves the conjugation of androsterone with glucuronic acid, often facilitated by enzymes such as UDP-glucuronosyltransferases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in liquid form, often in methanol, and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions: Androsterone-d4 glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield this compound ketone, while reduction may yield this compound alcohol .
科学的研究の応用
Chemistry: Androsterone-d4 glucuronide is used as an internal standard in analytical chemistry to quantify levels of androsterone glucuronide in biological samples. This is particularly useful in studies related to steroid metabolism and endocrine function .
Biology: In biological research, this compound is used to study the metabolism and excretion of androgens. It helps in understanding the role of androgens in various physiological processes, including reproductive health and development .
Medicine: In medical research, this compound is used in diagnostic testing for gonadal and adrenal diseases. It is also used in sports medicine to monitor testosterone doping .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting androgen pathways. It is also used in quality control processes to ensure the accuracy and reliability of analytical methods .
作用機序
Androsterone-d4 glucuronide exerts its effects primarily through its role as a metabolite of testosterone and dihydrotestosterone (DHT). It is formed from androsterone by the action of UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17. These enzymes facilitate the conjugation of androsterone with glucuronic acid, making it more water-soluble and easier to excrete .
類似化合物との比較
Androsterone glucuronide: The non-deuterated form of androsterone-d4 glucuronide, used in similar applications but without the isotopic labeling.
Androstanediol glucuronide: Another major metabolite of DHT, used as a marker of hirsutism in women.
Etiocholanolone glucuronide: A metabolite of testosterone, used in studies of steroid metabolism.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for more accurate quantification and analysis of androsterone glucuronide levels in biological samples .
特性
分子式 |
C25H38O8 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-oxo-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2 |
InChIキー |
VFUIRAVTUVCQTF-RDSFDFKRSA-N |
異性体SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])CCC4=O)C)C)[2H] |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


